molecular formula C17H21NO2S B5681437 (2,3-dimethoxybenzyl)[4-(methylthio)benzyl]amine

(2,3-dimethoxybenzyl)[4-(methylthio)benzyl]amine

Cat. No. B5681437
M. Wt: 303.4 g/mol
InChI Key: CDUPTXNAHOCCGC-UHFFFAOYSA-N
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Description

(2,3-dimethoxybenzyl)[4-(methylthio)benzyl]amine, also known as DMTS, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. DMTS belongs to the class of phenethylamines and is a derivative of the psychedelic drug, dimethoxyphenethylamine (DMPEA).

Mechanism of Action

The mechanism of action of (2,3-dimethoxybenzyl)[4-(methylthio)benzyl]amine is not fully understood, but it is believed to involve the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound has also been shown to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and anti-proliferative activity. It has also been shown to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2,3-dimethoxybenzyl)[4-(methylthio)benzyl]amine in lab experiments is its low toxicity and high solubility in water, which makes it easy to administer to cells and animals. However, one of the limitations of using this compound is its limited bioavailability and rapid metabolism in vivo, which may affect its efficacy in therapeutic applications.

Future Directions

There are several future directions for the research of (2,3-dimethoxybenzyl)[4-(methylthio)benzyl]amine. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy in therapeutic applications. Additionally, more studies are needed to evaluate the safety and efficacy of this compound in clinical trials for various diseases.

Synthesis Methods

The synthesis method of (2,3-dimethoxybenzyl)[4-(methylthio)benzyl]amine involves the reaction of 2,3-dimethoxybenzaldehyde and 4-(methylthio)benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline solid with a melting point of 119-120 °C.

Scientific Research Applications

(2,3-dimethoxybenzyl)[4-(methylthio)benzyl]amine has been studied for its potential therapeutic applications in various fields such as cancer treatment, neuroprotection, and inflammation. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, this compound has been studied for its anti-inflammatory effects in various inflammatory diseases such as rheumatoid arthritis and asthma.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-(4-methylsulfanylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-19-16-6-4-5-14(17(16)20-2)12-18-11-13-7-9-15(21-3)10-8-13/h4-10,18H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUPTXNAHOCCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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